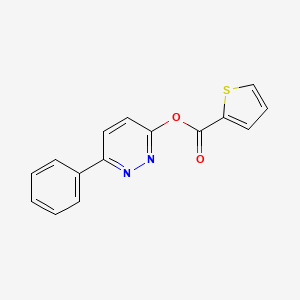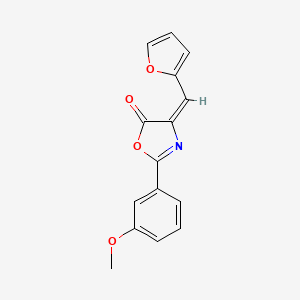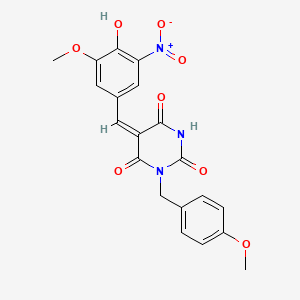![molecular formula C17H24N2O4S B5324749 N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B5324749.png)
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide, also known as ODQ, is a chemical compound used in scientific research to inhibit the activity of nitric oxide synthase (NOS). Nitric oxide (NO) is a signaling molecule that plays a crucial role in various physiological and pathological processes. ODQ has been widely used to study the function and regulation of NO in different biological systems.
Mécanisme D'action
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide inhibits the activity of NOS, the enzyme responsible for producing NO from L-arginine. This compound binds to the heme group of NOS and prevents the binding of L-arginine, thereby blocking the production of NO. This compound is a selective inhibitor of soluble guanylyl cyclase (sGC), the downstream target of NO. This compound prevents the activation of sGC by NO, leading to a decrease in cGMP levels and downstream signaling pathways.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, depending on the biological system and experimental conditions. In cardiovascular research, this compound has been shown to decrease vasodilation and increase vascular resistance, leading to an increase in blood pressure. In neurobiology, this compound has been shown to impair synaptic plasticity and memory formation. In immunology, this compound has been shown to modulate cytokine production and immune cell function. In cancer biology, this compound has been shown to induce apoptosis and inhibit tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide is a useful tool for studying the function and regulation of NO in different biological systems. Its selective inhibition of sGC allows for the specific investigation of NO-mediated signaling pathways. However, this compound has some limitations in lab experiments. It is a relatively non-specific inhibitor of NOS, and its effects on other heme-containing proteins may lead to off-target effects. This compound is also unstable in aqueous solutions and requires careful handling and storage.
Orientations Futures
There are several future directions for research on N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide and NO signaling. One area of interest is the development of more selective and potent inhibitors of NOS and sGC. Another area of interest is the investigation of the role of NO in different biological systems, including the immune system, the nervous system, and cancer cells. Additionally, the therapeutic potential of NO and its derivatives in various diseases and disorders remains an active area of research.
Méthodes De Synthèse
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide can be synthesized by reacting 4-nitrophenyl ethyl sulfone with N-(8-azaspiro[4.5]dec-8-yl)chloroacetamide in the presence of triethylamine. The resulting compound is then treated with sodium borohydride to reduce the nitro group to an amino group, followed by reaction with 4-(carboxymethyl)phenyl isocyanate to form the final product.
Applications De Recherche Scientifique
N-[4-(1-oxa-8-azaspiro[4.5]dec-8-ylcarbonyl)phenyl]ethanesulfonamide has been used in a wide range of scientific research, including cardiovascular physiology, neurobiology, immunology, and cancer biology. In cardiovascular research, this compound has been used to investigate the role of NO in regulating vascular tone and blood pressure. In neurobiology, this compound has been used to study the function of NO in synaptic transmission and plasticity. In immunology, this compound has been used to explore the role of NO in modulating immune responses. In cancer biology, this compound has been used to investigate the potential of NO as an anti-cancer agent.
Propriétés
IUPAC Name |
N-[4-(1-oxa-8-azaspiro[4.5]decane-8-carbonyl)phenyl]ethanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4S/c1-2-24(21,22)18-15-6-4-14(5-7-15)16(20)19-11-9-17(10-12-19)8-3-13-23-17/h4-7,18H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMPREEVANDNVIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCC3(CCCO3)CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-ethylbenzyl)-5-(methoxymethyl)-N-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5324673.png)
![3-{5-[2-(4-hydroxy-5-nitro-6-oxo-1,6-dihydro-2-pyrimidinyl)vinyl]-2-furyl}benzoic acid](/img/structure/B5324677.png)
![N~1~-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5324681.png)
![5-[(butylamino)methylene]-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5324684.png)


![N-(4-chlorobenzyl)-2-[4-(3-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5324711.png)
![3-[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5324718.png)

![methyl 2-[(2R*,3S*,6R*)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]nicotinate](/img/structure/B5324731.png)
![N-methyl-2-(4-methylphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5324738.png)
![3-[({1-[2-methyl-4-(1H-pyrazol-1-yl)benzyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5324745.png)
![1-ethyl-4-{[4-(3-methoxybenzyl)-3-oxo-1-piperazinyl]methyl}-1H-pyrrole-2-carbonitrile](/img/structure/B5324751.png)
![1-acetyl-N-[1-(4-sec-butylphenyl)ethyl]-4-piperidinecarboxamide](/img/structure/B5324764.png)